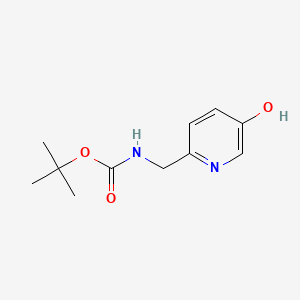

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate

Overview

Description

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate (CAS: 1240620-37-4) is a carbamate derivative featuring a pyridine ring substituted with a hydroxyl group at the 5-position and a methylene-linked tert-butyl carbamate group at the 2-position. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its reactive hydroxyl group for further functionalization. Storage conditions are unspecified, suggesting standard handling protocols for air- and moisture-sensitive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate typically involves the following steps:

Starting Material: The synthesis begins with 5-hydroxypyridine.

Protection of Hydroxyl Group: The hydroxyl group is protected using a tert-butyl carbamate group.

Formation of Carbamate: The protected hydroxyl group is then reacted with methyl isocyanate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones or aldehydes, while reduction can produce various pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate serves as a versatile building block. It is utilized in the development of new synthetic methodologies and the preparation of complex molecules, particularly N-Boc-protected anilines, which are crucial intermediates in pharmaceutical chemistry.

Biology

The compound is employed as a probe in enzymatic studies, facilitating research into enzyme mechanisms. Its hydroxymethyl group enhances its reactivity, allowing for interactions with various biological targets. This property is particularly useful for synthesizing biologically active molecules.

Medicine

In medicinal chemistry, this compound has been investigated for its potential in developing new pharmaceuticals. It shows promise in targeting specific enzymes or receptors, which could lead to novel therapeutic agents for various diseases.

Industry

The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals. Its unique structural features contribute to its utility in industrial processes.

Research indicates that this compound exhibits antimicrobial and antifungal properties. The following table summarizes its biological activities:

| Activity | Target Organisms | Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Exhibited potent antibacterial activity against multidrug-resistant strains. |

| Pseudomonas aeruginosa | Effective inhibition observed at low concentrations. | |

| Antifungal | Candida albicans | Significant growth inhibition at low concentrations noted in clinical isolates. |

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated potent antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, known for their resistance to conventional antibiotics.

Antifungal Activity Assessment

Another investigation assessed the antifungal properties using clinical isolates of Candida species. The findings demonstrated that this compound effectively inhibited the growth of Candida albicans at low concentrations, suggesting its potential use in treating fungal infections.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The tert-butyl carbamate group is a common motif in drug discovery due to its stability and role as a protective group. Below is a comparative analysis of key derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Diversity : Halogens (Br, Cl) and alkoxy groups (OCH₃) dominate in derivatives designed for cross-coupling or electrophilic substitution . The target compound’s hydroxyl group offers distinct reactivity for phosphorylation or conjugation .

- Molecular Weight : Brominated derivatives exhibit higher molecular weights due to heavy atoms, impacting solubility and pharmacokinetic profiles .

Reactivity and Stability

- Hydroxyl Group : The target compound’s 5-OH group enhances hydrogen-bonding capacity, making it suitable for coordination chemistry or prodrug design. In contrast, methoxy or halogenated derivatives are less polar, favoring lipophilic environments .

- Stability : tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic or reductive environments (e.g., HCl/MeOH) .

Commercial Availability and Pricing

Table 2: Commercial Comparison

Note: Brominated derivatives are costlier due to synthetic complexity and demand in medicinal chemistry .

Biological Activity

tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables to summarize its effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H16N2O3, with a molecular weight of 224.26 g/mol. The synthesis typically involves:

- Starting Material : Pyridine undergoes nucleophilic substitution to form 5-bromopyridine.

- Hydroxylation : The brominated compound is hydroxylated to yield 5-bromo-3-hydroxypyridine.

- Carbamate Formation : Reaction with tert-butyl isocyanate introduces the carbamate group, resulting in the final product.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in enzyme inhibition and receptor binding.

The compound's mechanism of action involves interactions with specific molecular targets, primarily through its hydroxyl and carbamate groups. These interactions can modulate enzyme activity, impacting various biological pathways.

Biological Studies and Findings

Recent studies have focused on the compound's potential therapeutic applications, including:

- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting conditions like Alzheimer's disease by inhibiting amyloid beta aggregation .

- Neuroprotective Effects : In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced cell death by reducing inflammatory markers such as TNF-α .

- Potential Anticancer Properties : The compound has also been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in preliminary assays.

Case Studies

Several case studies highlight the biological impact of this compound:

- Alzheimer's Disease Model : In a study involving scopolamine-induced memory impairment in rats, the compound exhibited moderate protective effects against cognitive decline, although its bioavailability in the brain was questioned .

- Cancer Cell Lines : In vitro tests on various cancer cell lines revealed a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

Data Summary

The following table summarizes key findings from recent studies on this compound:

| Study Focus | Biological Activity | Observations |

|---|---|---|

| Enzyme Inhibition | β-secretase and acetylcholinesterase | Prevents amyloid beta aggregation |

| Neuroprotection | Astrocyte protection | Reduces TNF-α levels in cell cultures |

| Anticancer Activity | Cell proliferation inhibition | Dose-dependent effects observed |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate?

- Methodology :

-

Stepwise Boc protection : React 5-hydroxypicolinic acid with tert-butyl carbamate under coupling agents (e.g., EDCI/HOBt). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

-

Nucleophilic substitution : Use (5-hydroxypyridin-2-yl)methanol with Boc-anhydride in anhydrous DCM, catalyzed by DMAP. Yield optimization requires inert atmosphere (N₂/Ar) and low-temperature control (0–5°C) .

-

Purification : Silica gel chromatography (gradient elution: 10–30% EtOAc in hexane) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) .

- Data Table :

| Reaction Condition | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt, DMF, RT | DMAP | 65–70 | 97.3 |

| Boc₂O, DCM, 0°C | None | 55–60 | 95.8 |

Q. How is structural characterization performed for this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: tert-butyl group (δ 1.4 ppm, singlet), pyridinyl aromatic protons (δ 6.8–8.2 ppm), carbamate NH (δ 6.5–7.0 ppm, broad) .

- X-ray crystallography : Use SHELX-97 for structure refinement. Resolve hydrogen-bonding networks (e.g., O–H···N interactions) to confirm hydroxyl and carbamate positions .

- Mass spectrometry : ESI-MS for molecular ion [M+H]⁺ (calculated for C₁₁H₁₆N₂O₃: 224.11; observed: 224.3) .

Advanced Research Questions

Q. How are reaction mechanisms elucidated for unexpected byproducts during synthesis?

- Approach :

-

LC-MS/MS analysis : Identify byproducts (e.g., de-Boc derivatives or dimerization products) using high-resolution mass spectrometry.

-

Kinetic studies : Vary reaction time/temperature to track intermediate formation (e.g., Boc-deprotection under acidic conditions) .

-

Computational modeling : DFT calculations (B3LYP/6-31G*) to compare energy barriers for competing pathways (e.g., nucleophilic attack vs. elimination) .

- Case Study :

-

Byproduct : tert-Butyl ((5-oxypyridin-2-yl)methyl)carbamate (oxidation of hydroxyl group).

-

Resolution : Use radical scavengers (e.g., BHT) during synthesis to suppress auto-oxidation .

Q. How to resolve contradictions in spectroscopic data for tautomeric forms?

- Strategies :

-

Variable-temperature NMR : Monitor proton exchange between enol and keto tautomers in DMSO-d₆ (e.g., hydroxyl proton δ shifts at 25°C vs. 60°C).

-

IR spectroscopy : Detect O–H stretching (3200–3500 cm⁻¹) and carbonyl vibrations (1680–1720 cm⁻¹) to confirm dominant tautomer .

-

X-ray powder diffraction : Compare experimental patterns with simulated data from SHELX-refined structures .

- Data Table :

| Tautomer | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Dominant Condition |

|---|---|---|---|

| Enol form | 6.8 (OH) | 3450 (O–H) | Polar aprotic solvents |

| Keto form | - | 1705 (C=O) | High-temperature |

Q. What are the stability challenges under varying pH and temperature?

- Experimental Design :

-

pH stability : Incubate compound in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hr.

-

Thermal stability : TGA/DSC analysis (5–300°C, 10°C/min) to determine decomposition onset (~180°C for tert-butyl carbamates) .

-

Light sensitivity : Expose to UV (254 nm) and assess photodegradation products via LC-MS .

- Key Findings :

-

Unstable in acidic conditions : Rapid Boc-deprotection at pH < 3.

-

Stable in neutral/basic conditions : >90% intact after 48 hr at pH 7–9 .

Q. Methodological Notes

- Safety : Follow GHS Category 2 guidelines (skin/eye irritation, H315/H319). Use fume hoods, nitrile gloves, and safety goggles .

- Crystallography : SHELXTL (Bruker AXS) for high-resolution data collection; resolve twinning with TWIN/BASF .

- Synthesis Scale-Up : Maintain stoichiometric ratios (1:1.2 for Boc-anhydride) to minimize side reactions. Pilot reactions at 0.1 mmol before scaling to 10 mmol .

Properties

IUPAC Name |

tert-butyl N-[(5-hydroxypyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-9(14)7-12-8/h4-5,7,14H,6H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEQMSGEJUDANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.